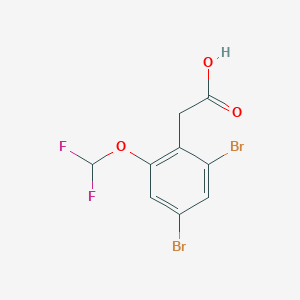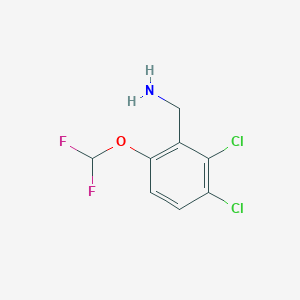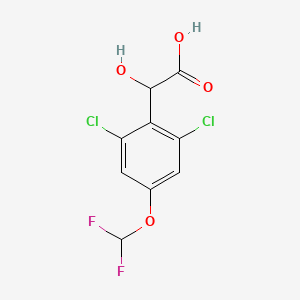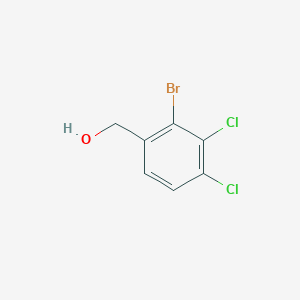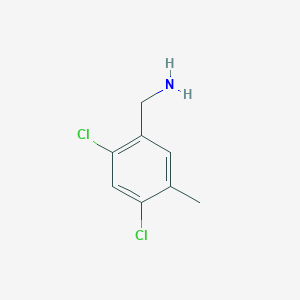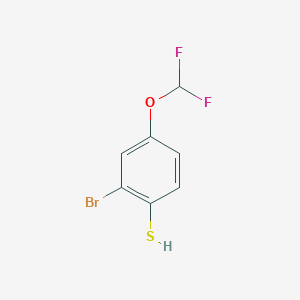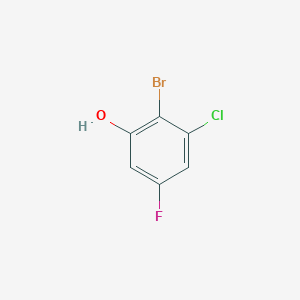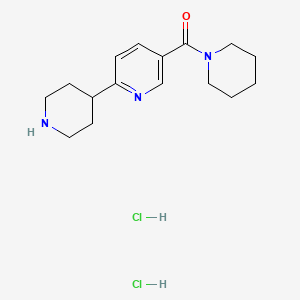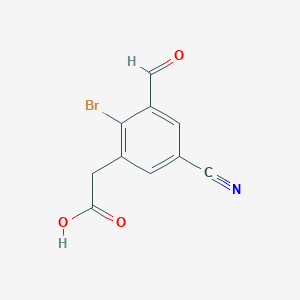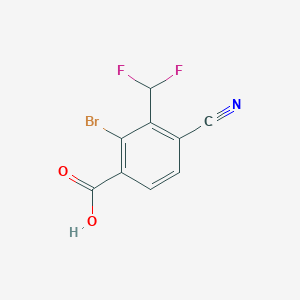![molecular formula C11H15BrN2O B1413422 (1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol CAS No. 1807916-56-8](/img/structure/B1413422.png)
(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol
Vue d'ensemble
Description
(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimalarial Activity
A study by Werbel et al. (1986) focused on the synthesis of a series of compounds, including derivatives similar to "(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol". These compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice. The research also explored quantitative structure-activity relationships, finding that antimalarial potency correlated with specific properties of the phenyl ring substituents. This class of compounds exhibited promising pharmacokinetic properties, encouraging further clinical trials (Werbel et al., 1986).
Renin Inhibitory Activity
Another study by Roberts et al. (1990) synthesized and evaluated a series of 1,2,4-triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. The series incorporated mimetics similar to the structure of "this compound". These compounds showed potent inhibitory activity and effectively lowered blood pressure in animal models, highlighting their potential as therapeutics for hypertension (Roberts et al., 1990).
Ribosomal Protein S6 Phosphorylation
Krieg et al. (1988) investigated the phosphorylation sites induced by cycloheximide on ribosomal protein S6. The study provided insights into the specific amino acid segments involved in this phosphorylation process, contributing to a better understanding of protein synthesis and its regulation. Although not directly related to the compound , the study's insights into cycloheximide's action on protein synthesis are relevant to understanding the broader scope of amino cyclohexane derivatives' roles in biological processes (Krieg et al., 1988).
Metabolic Studies
Kanamori et al. (2002) conducted in vivo metabolic studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally related to "this compound". The study identified various metabolites and provided insight into metabolic pathways operative in rats. Understanding the metabolism of such compounds is crucial for their potential therapeutic applications and safety profiles (Kanamori et al., 2002).
Propriétés
IUPAC Name |
(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-8-5-6-11(13-7-8)14-9-3-1-2-4-10(9)15/h5-7,9-10,15H,1-4H2,(H,13,14)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEXWUJOTNAYID-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=NC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC2=NC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


